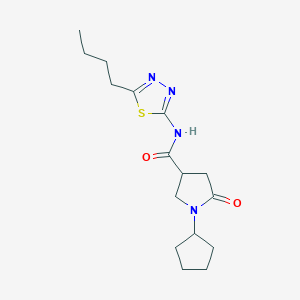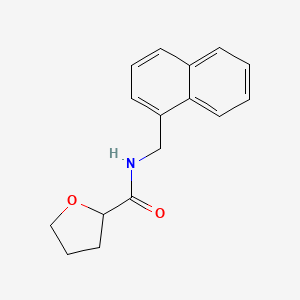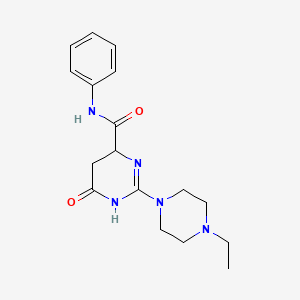
(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol
説明
(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol, also known as FMPPI, is a synthetic compound that has been studied for its potential therapeutic applications. FMPPI belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
科学的研究の応用
(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antinociceptive and anti-inflammatory effects in animal models. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
作用機序
The exact mechanism of action of (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol is not fully understood. However, it has been suggested that this compound acts as an antagonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. This dual action of this compound may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the levels of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction. In addition, this compound has been shown to have analgesic and anti-inflammatory effects in animal models.
実験室実験の利点と制限
One of the advantages of using (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. This compound has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for further research on (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol. One area of research could focus on the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Another area of research could focus on the potential use of this compound as an antidepressant and anxiolytic agent. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of drug addiction, depression, and anxiety. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act as an antagonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. Further research is needed to fully understand the potential therapeutic applications and limitations of this compound.
特性
IUPAC Name |
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-24-16-5-3-4-14(10-16)18-8-9-22(13-20(18)23)12-15-6-7-17(25-2)11-19(15)21/h3-7,10-11,18,20,23H,8-9,12-13H2,1-2H3/t18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYEGZXRXKQDL-AZUAARDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(C(C2)O)C3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

![6-[2-(4-fluorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425507.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)
![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)


![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425541.png)

![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)